3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride
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Overview
Description
3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride is a chemical compound known for its role as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based PROTAC linker . It is a solid compound with a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride typically involves the reaction of 2-methoxyphenylacetic acid with azetidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like methanol . The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a linker in the synthesis of complex molecules.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Integral in the synthesis of ADCs for targeted cancer therapy.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound functions as a linker in ADCs and PROTACs. In ADCs, it connects the antibody to the cytotoxic drug, ensuring targeted delivery to cancer cells . In PROTACs, it links the ligand for an E3 ubiquitin ligase to the ligand for the target protein, facilitating the degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-ol: A similar compound used as a non-cleavable linker in ADCs.
3-(3-Methoxyphenyl)azetidin-3-ol: Another variant with a methoxy group at a different position.
Uniqueness
3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly suitable for use in targeted drug delivery systems and protein degradation technologies .
Properties
CAS No. |
550370-16-6 |
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Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)azetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-9-5-3-2-4-8(9)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H |
InChI Key |
GVSLZMZLHHVIGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CNC2)O.Cl |
Origin of Product |
United States |
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